3-Hydrazinyl-6-methoxypyridazine hydrochloride

Catalog No.
S12214897
CAS No.
M.F
C5H9ClN4O
M. Wt
176.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydrazinyl-6-methoxypyridazine hydrochloride

Product Name

3-Hydrazinyl-6-methoxypyridazine hydrochloride

IUPAC Name

(6-methoxypyridazin-3-yl)hydrazine;hydrochloride

Molecular Formula

C5H9ClN4O

Molecular Weight

176.60 g/mol

InChI

InChI=1S/C5H8N4O.ClH/c1-10-5-3-2-4(7-6)8-9-5;/h2-3H,6H2,1H3,(H,7,8);1H

InChI Key

LVFCHKBGXPIIKG-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)NN.Cl

3-Hydrazinyl-6-methoxypyridazine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a hydrazinyl group and a methoxy substituent on a pyridazine ring. Its molecular formula is C5H8ClN3OC_5H_8ClN_3O, and it is commonly utilized as a building block in organic synthesis and pharmaceutical research. This compound exhibits notable properties due to the presence of nitrogen atoms in its structure, which contribute to its reactivity and potential biological activity.

, including:

  • Oxidation: This compound can be oxidized to yield corresponding oxides or other derivatives.
  • Reduction: It can undergo reduction reactions to form amines or other reduced derivatives.
  • Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The products formed vary depending on the specific reagents and conditions employed during the reactions.

The biological activity of 3-hydrazinyl-6-methoxypyridazine hydrochloride has garnered interest in scientific research. It has been studied for its potential role as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. Research indicates that this compound may have applications in pharmacology, particularly concerning its effects on metabolic processes and enzyme interactions.

Synthesis of 3-hydrazinyl-6-methoxypyridazine hydrochloride can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as 3-amino-6-methoxypyridazine, cyclization can be facilitated under acidic or basic conditions to form the hydrazinyl derivative.
  • Hydrazine Hydrate Reaction: The reaction of hydrazine hydrate with suitable pyridazine derivatives can yield the desired compound.
  • Industrial Production: In industrial settings, large-scale batch reactions are often employed, utilizing catalysts to enhance reaction rates and yields, followed by purification techniques like crystallization or chromatography.

3-Hydrazinyl-6-methoxypyridazine hydrochloride finds applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: The compound is explored for its potential therapeutic applications, particularly in drug development targeting specific diseases.
  • Chemical Research: It is utilized in studies examining enzyme interactions and metabolic pathways.

Studies investigating the interaction of 3-hydrazinyl-6-methoxypyridazine hydrochloride with biological targets have revealed its potential effects on enzyme activity. These interactions may influence metabolic pathways and could provide insights into developing new therapeutic agents. Further research is needed to elucidate the specific molecular mechanisms involved.

Several compounds share structural similarities with 3-hydrazinyl-6-methoxypyridazine hydrochloride, including:

Compound NameMolecular FormulaKey Features
6-Methoxypyridazin-3-amineC5H7N3OC_5H_7N_3OBase compound without hydrochloride salt
3-Amino-6-methoxypyridazineC5H7N3OC_5H_7N_3OAnother derivative with similar structural features
3-Hydrazinyl-2-methylpyridazineC7H10N4C_7H_{10}N_4Contains additional methyl group

Uniqueness

The uniqueness of 3-hydrazinyl-6-methoxypyridazine hydrochloride lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of the hydrazinyl group and methoxy substituent allows for versatile applications in organic synthesis and potential therapeutic uses that may not be present in its analogs.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

176.0464886 g/mol

Monoisotopic Mass

176.0464886 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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